molecular formula C13H12N2O B1293780 N'-Phenylbenzohydrazide CAS No. 532-96-7

N'-Phenylbenzohydrazide

Cat. No. B1293780
CAS RN: 532-96-7
M. Wt: 212.25 g/mol
InChI Key: CKLPECFHCLIYKN-UHFFFAOYSA-N
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Description

N'-Phenylbenzohydrazide and its derivatives are a class of organic compounds that have been extensively studied due to their diverse applications, including their use in the synthesis of heterocyclic compounds, corrosion inhibition, and potential antibacterial properties. These compounds are characterized by the presence of a hydrazide functional group attached to a phenyl ring, which serves as a versatile platform for further chemical modifications .

Synthesis Analysis

The synthesis of N'-phenylbenzohydrazide derivatives often involves the condensation of hydrazine with various benzoyl compounds. For instance, a phenyliodine(III) diacetate (PIDA)-mediated approach has been developed for the synthesis of aryldiazenylisoxazolo(isothiazolo)arenes from simple 2-amino-N'-arylbenzohydrazides. This method proceeds via the formation of a key diazo intermediate, which undergoes intramolecular oxidative O-N/S-N bond formation to produce isoxazole products . Additionally, various N'-phenylbenzohydrazide derivatives have been synthesized and characterized using techniques such as X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods .

Molecular Structure Analysis

The molecular structures of N'-phenylbenzohydrazide derivatives have been elucidated using X-ray crystallography, revealing details such as crystal system, space group, and unit cell parameters. For example, one derivative crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit . Another derivative crystallizes in the monoclinic space group, with the molecule adopting an E-configuration . Density functional theory (DFT) calculations have been employed to optimize molecular geometries and compare them with experimental data, providing insights into the conformational flexibility and electronic structure of these compounds .

Chemical Reactions Analysis

N'-Phenylbenzohydrazide derivatives participate in various chemical reactions, including intramolecular cyclization to form heterocyclic compounds, as seen in the synthesis of benzisoxazole and benzisothiazole derivatives . The reactivity of these compounds can be influenced by the nature of substituents on the phenyl ring, which can affect the formation of intermediates and the overall reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-phenylbenzohydrazide derivatives have been studied using experimental and theoretical methods. Quantum chemical calculations, such as those performed using Gaussian software, have provided important parameters like HOMO-LUMO energies, molecular electrostatic potential, and non-linear optical properties . These properties are crucial for understanding the behavior of these compounds in various environments, such as their role as corrosion inhibitors in oilfield produced water . Additionally, the antibacterial activities of these derivatives have been evaluated, showing specificity and selective inhibition against different bacterial strains .

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary: N’-Phenylbenzohydrazide and its metal complex derivatives have been studied for their anticorrosion properties in oilfield produced water . The research involved experimental studies and quantum chemical calculations .

2. Antifungal Agents

  • Application Summary: N’-Phenylhydrazides, including N’-Phenylbenzohydrazide, have been designed and synthesized for potential use as antifungal agents . Their antifungal activity was evaluated in vitro against five strains of Candida albicans .
  • Methods of Application: Fifty-two kinds of N’-Phenylhydrazides were successfully designed and synthesized . The antifungal activity of these compounds was evaluated in vitro against five strains of C. albicans .
  • Results or Outcomes: All prepared compounds showed varying degrees of antifungal activity against C. albicans . The inhibitory activities of 27 out of 52 compounds against fluconazole-resistant fungi C. albicans 4395 and 5272 were much better than those of fluconazole . The MIC 80 values (the concentration of tested compounds when their inhibition rate was at 80%) of 14 out of 52 compounds against fluconazole-resistant fungus C. albicans 5122 were less than 4 μg/mL . Compounds A11, B14, and D5 demonstrated particularly promising antifungal activity and held potential as novel antifungal agents .

properties

IUPAC Name

N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPECFHCLIYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201262
Record name Benzoic acid, 2-phenylhydrazide
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N'-Phenylbenzohydrazide

CAS RN

532-96-7
Record name N′-Phenylbenzohydrazide
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Record name Benzoic acid, 2-phenylhydrazide
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Record name 1-Benzoyl-2-phenylhydrazine
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Record name 1-Benzoyl-2-phenylhydrazine
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Record name 2'-phenylbenzohydrazide
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Record name N'-Phenylbenzohydrazide
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Synthesis routes and methods

Procedure details

A four neck flask (2 liters) equipped with a thermometer and a stirrer was charged with 216 g (2.0 mol) of phenylhydrazine and 1.5 liter of ether and cooled down to 5° C. Dropwise added thereto was 56.2 g (0.4 mol) of benzoyl chloride in 2 hours while stirring, and then the solution was heated to room temperature (20° C.) to continue stirring for 12 hours. Crystal was filtered off and washed sufficiently with deionized water and then dried under reduced pressure to obtain slightly brown crystal.
Quantity
216 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
MH Mahross, K Efil, TAS El-Nasr… - … für Physikalische Chemie, 2019 - degruyter.com
… in oilfield produced water of the N′-phenylbenzohydrazide and its metal complex derivatives … The molecular structures of N′-phenylbenzohydrazide and its metal complexes (Cu, Mn, …
Number of citations: 19 www.degruyter.com
Y Ramli, A Moussaif, H Zouihri, H Bourichi… - … Section E: Structure …, 2011 - scripts.iucr.org
In the crystal structure of the title compound, C22H18N4O, the quinoxaline system makes dihedral angles of 86.59 (7) and 63.37 (9) with the benzohydrazide and phenyl rings, …
Number of citations: 10 scripts.iucr.org
V Kesternich, P Gahona, M Pérez-Fehrmann… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C13H13N3O, the NNCO unit forms dihedral angles of 35.8 (1) and 84.0 (1) with the benzene and phenyl rings, respectively. The dihedral angles between the …
Number of citations: 1 scripts.iucr.org
W Diloknawarit - 2010 - kb.psu.ac.th
… In this investigation, we designed, synthesized and evaluated of COX inhibitory activity of N-phenylbenzohydrazide derivatives containing a COX-2 methylsulfonyl pharmacophore at the …
Number of citations: 2 kb.psu.ac.th
M Hanane, T Lanez, I Zafar, MS Afghan… - Journal of …, 2023 - Taylor & Francis
… This manuscript reports the binding of N’-ferrocenylmethyl-N’-phenylbenzohydrazide (FhD) with deoxyribonucleic acid (DNA) studied by absorption spectroscopy and cyclic voltammetry…
Number of citations: 0 www.tandfonline.com
P Sharma, I Karmakar, G Brahmachari… - Crystallography Reports, 2022 - Springer
This communication is devoted to the X-ray diffraction study of a single crystal of the compound N '-acetyl-4-formyl-N '-phenylbenzohydrazide. The compound crystallizes in the triclinic …
Number of citations: 2 link.springer.com
JPB Paiva, MS Cordeiro, PRC França, LOP Branco… - Biomolecules, 2022 - mdpi.com
Background: Despite the existence of a wide variety of anti-inflammatory drugs, the vast majority are classified as steroidal or non-steroidal. Both classes present a variety of side effects …
Number of citations: 2 www.mdpi.com
I Arshad, J Yameen, A Saeed, JM White, F Albericio - Crystals, 2017 - mdpi.com
The crystal structure of m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide has been determined by means of single-crystal X-ray diffraction. The title compound crystallizes in the …
Number of citations: 7 www.mdpi.com
WG Shuler, EA Smith, SM Hess… - Journal of Chemical …, 2012 - Springer
… -1(2H)-one C 23 H 21 N 3 O 4a, 3-(4-methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one C 22 H 18 N 2 O 2 4b, and 2-methyl-N′-(4-methylbenzoyl)-N′-phenylbenzohydrazide C …
Number of citations: 3 link.springer.com
SN Nacer, T Lanez - … Letters of Chemistry, Physics and Astronomy, 2013 - yadda.icm.edu.pl
… '-Ferrocenylmethyl-N'-Phenylbenzohydrazide in both studied … the electron withdrawing N'-Phenylbenzohydrazide group … methylene between the N'-Phenylbenzohydrazide group and …
Number of citations: 3 yadda.icm.edu.pl

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